1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one
Description
Properties
Molecular Formula |
C27H20O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1,3-bis(phenylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H20O4/c28-27-23-14-8-7-13-22(23)26-24(30-18-20-11-5-2-6-12-20)15-21(16-25(26)31-27)29-17-19-9-3-1-4-10-19/h1-16H,17-18H2 |
InChI Key |
ZWLDGWJZJAKQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one can be achieved through a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene . This method involves a series of photo-induced [4 + 2] and [2 + 2] cycloadditions, followed by silica gel-promoted elimination of HCl and electrocyclic cyclobutene ring opening, and finally a photo-induced 6π electrocyclization . This concise one-pot protocol does not require a metal catalyst or peroxide promoter, and the products can be purified through simple recrystallization .
Industrial Production Methods
While specific industrial production methods for 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the benzyloxy groups or the chromenone core.
Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one belongs to the class of 6H-benzo[c]chromen-6-ones, which are characterized by a fused benzopyranone structure. The synthesis of this compound typically involves the reaction of phenolic compounds with benzyl halides under basic conditions. For example, a common synthetic route involves the use of potassium carbonate in acetone to facilitate the formation of the desired product from the corresponding phenolic precursors .
Enzyme Inhibition
One significant application of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one is its role as an enzyme inhibitor. Studies have shown that derivatives of this compound exhibit inhibitory effects on various enzymes, including phosphodiesterase 2 (PDE2). For instance, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent inhibitory activity . This suggests potential applications in treating conditions associated with dysregulated PDE activity, such as neurodegenerative diseases.
Antiviral Properties
Research has also highlighted the antiviral properties of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one derivatives against human immunodeficiency virus (HIV). Some synthesized compounds showed moderate inhibitory activity against HIV-1 aspartyl proteases, with IC50 values around 10 µM . This positions these compounds as promising candidates for further development in antiviral therapies.
Antioxidant Activity
The antioxidant potential of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one has been explored in various studies. Compounds within this class have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases . This property is particularly relevant in the context of neuroprotection and anti-aging research.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one derivatives:
- PDE2 Inhibitory Activity : A study evaluated a series of derivatives for their PDE2 inhibitory activities. The findings indicated that specific alkyl substitutions on the aromatic rings significantly influenced their potency. For example, a derivative with a five-carbon alkane substitution exhibited an IC50 value of 3.67 ± 0.47 μM .
- Antiviral Activity : Another study focused on synthesizing novel derivatives and assessing their antiviral efficacy against HIV. Compounds were tested for their ability to inhibit HIV proteases, with some showing promising results that warrant further investigation into their mechanisms of action .
Data Tables
| Compound Name | Synthesis Method | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one | Potassium carbonate in acetone | 3.67 | PDE2 Inhibition |
| Derivative A | Bromomethylbenzene coupling | 10 | HIV Protease Inhibition |
| Derivative B | Hydrolysis and cyclization | <5 | Antioxidant Activity |
Mechanism of Action
The mechanism of action of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the chromenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(4-bromo-benzyloxy)-benzo[c]chromen-6-one: This compound has bromine atoms instead of hydrogen atoms on the benzyloxy groups.
1,3-bis(4-methyl-benzyloxy)-benzo[c]chromen-6-one: This derivative has methyl groups on the benzyloxy groups.
1,3-bis(3-methyl-benzyloxy)-benzo[c]chromen-6-one: Similar to the previous compound but with methyl groups in a different position.
Uniqueness
1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of benzyloxy groups, which confer distinct chemical and biological properties
Biological Activity
1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two benzyloxy groups attached to the benzo[c]chromen-6-one core. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one is primarily attributed to its ability to modulate specific signaling pathways. Key mechanisms include:
- Phosphodiesterase Inhibition : The compound acts as a potential inhibitor of phosphodiesterase II (PDE2), leading to increased levels of cyclic nucleotides within cells. This modulation can affect cellular processes such as inflammation and neurotransmission .
- Antioxidant Activity : It has been shown to induce the heme oxygenase-1 (HO-1) pathway, which plays a critical role in cellular defense against oxidative stress. This pathway generates biliverdin and bilirubin, which possess antioxidant properties .
Anticancer Properties
Research indicates that 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
The compound's potential neuroprotective effects are attributed to its ability to inhibit monoamine oxidase-B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, the compound may help preserve neurotransmitter levels, thus enhancing cognitive function .
Study 1: Anticancer Activity in A549 Cells
In a study assessing the anticancer properties of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one on A549 lung cancer cells, researchers found that treatment with the compound led to significant reductions in cell viability. The mechanism was linked to apoptosis induction, evidenced by increased caspase-3 activity and PARP cleavage.
Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Administration of 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one resulted in reduced neuroinflammation and improved motor function compared to control groups. These findings support its potential use in treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one, and what factors influence reaction yields?
- Methodological Answer : The compound is synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under anhydrous conditions (e.g., using TMSOTf as a catalyst) . Alternative routes involve CuSO4/NaOH-mediated coupling of 2-bromobenzoic acids with resorcinol, followed by alkylation with benzyl halides . Reaction yields (40–75%) depend on solvent polarity, catalyst loading, and steric hindrance from substituents. Purification via silica column chromatography with petroleum ether/ethyl acetate gradients is standard .
Q. What spectroscopic techniques are essential for characterizing benzo[c]chromen-6-one derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm) and lactone carbonyl (δ ~165 ppm) confirm the core structure. Benzyloxy groups show distinct OCH2Ph signals (δ 4.8–5.2 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., loss of benzyloxy groups).
- IR : Lactone C=O stretches (~1740 cm⁻¹) and aromatic C-O-C bonds (~1250 cm⁻¹) .
Q. What methods evaluate the cholinesterase inhibitory activity of benzo[c]chromen-6-one derivatives?
- Methodological Answer : Standard assays include:
- Ellman’s method : Measures acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via thiocholine production (412 nm absorbance) .
- IC50 determination : Dose-response curves using donepezil as a positive control. Derivatives with bulky 3-position substituents (e.g., piperazine hybrids) show enhanced activity .
Advanced Research Questions
Q. How can researchers optimize cyclocondensation reactions to improve benzo[c]chromen-6-one yields?
- Methodological Answer : Yield optimization strategies include:
- Catalyst screening : Lewis acids (e.g., Sc(OTf)3) enhance electrophilic activation in three-component syntheses .
- Solvent-free conditions : Glycerol as a green solvent reduces side reactions and improves atom economy (yields up to 85%) .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to <2 hours while maintaining yield .
Q. How do structural modifications at the 3-position affect PDE2 inhibitory potency?
- Methodological Answer : Substitution at the 3-hydroxy group with alkyl chains (e.g., pentyl) improves PDE2 inhibition. For example:
- Compound 2e (C5 alkyl): IC50 = 33.95 μM .
- Compound 4c (branched alkyl): IC50 = 34.35 μM .
Hydrophobic interactions with PDE2’s catalytic pocket are critical, as shown by molecular docking studies using the 4HTX crystal structure .
Q. What strategies reconcile contradictions in reported IC50 values for PDE2 inhibition?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., enzyme source, substrate concentration). To standardize results:
- Use recombinant human PDE2 isoforms.
- Normalize data against a reference inhibitor (e.g., BAY 60-7550).
- Validate via isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Q. How does the electrosynthesis mechanism of benzo[c]chromen-6-one derivatives proceed via benzylic radical intermediates?
- Methodological Answer : Electrochemical oxidation of styrene derivatives generates benzylic radicals, which undergo cation formation at the anode. Subsequent nucleophilic attack by HFIP-stabilized intermediates forms the chromenone ring (Faradaic efficiency >70%) . Key parameters include electrode material (Pt vs. graphite) and current density (0.5–1.0 mA/cm²) .
Q. How can computational modeling guide the design of cholinesterase inhibitors based on benzo[c]chromen-6-one?
- Methodological Answer :
- Docking simulations : Identify binding poses in AChE’s peripheral anionic site (e.g., π-π stacking with Trp286) .
- QSAR models : Correlate substituent logP values with IC50; optimal logP = 2.5–3.5 .
- MD simulations : Assess stability of hydrogen bonds with Ser203 and His447 residues over 100-ns trajectories .
Key Research Gaps and Future Directions
- Synthetic Challenges : Develop one-pot methods using bio-based solvents (e.g., cyclopentyl methyl ether).
- Biological Targets : Explore dual AChE/PDE2 inhibitors for synergistic effects in neurodegeneration .
- Mechanistic Studies : Elucidate the role of 1,3-bis(benzyloxy) groups in membrane permeability via PAMPA assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
